molecular formula C18H18N4O2 B3009272 3-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034309-39-0

3-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide

Cat. No.: B3009272
CAS No.: 2034309-39-0
M. Wt: 322.368
InChI Key: FBCPLSBAFRLMHL-UHFFFAOYSA-N
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Description

3-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide is a benzamide derivative featuring a methoxy-substituted aromatic ring linked via a methylene group to a pyridyl-pyrazole moiety.

Properties

IUPAC Name

3-methoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-22-12-15(11-21-22)17-8-13(6-7-19-17)10-20-18(23)14-4-3-5-16(9-14)24-2/h3-9,11-12H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCPLSBAFRLMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzamide Derivatives

Compound Name / ID Key Structural Features Biological Activity (If Reported) Molecular Weight (g/mol) Reference
3-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide (Target) Methoxybenzamide, pyridyl-pyrazole Not explicitly stated ~352.4 (Calculated) -
Temano-grel (3-methoxy-N-{3-(1-methyl-1H-pyrazol-5-yl)-4-[2-(morpholin-4-yl)ethoxy]phenyl}benzamide) Methoxybenzamide, morpholinoethoxy, pyrazole Platelet aggregation inhibitor 452.5 (C24H28N4O4)
3-Methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(piperidin-1-ylsulfonyl)ethyl]benzamide Methoxybenzamide, piperidine sulfonyl, pyrazole Not explicitly stated ~435.5 (Calculated)
2-ethoxy-N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)benzamide Ethoxybenzamide, phenyl-pyrazole Not explicitly stated ~337.4 (Calculated)
3-methoxy-N-(5-{[(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide Methoxybenzamide, thiadiazolo-pyrimidinyl, sulfanyl linker Not explicitly stated 446.53 (C17H14N6O3S3)

Key Observations:

Substituent Impact on Activity: The morpholinoethoxy group in temano-grel () likely enhances solubility and target engagement in platelet inhibition pathways compared to the pyridyl-pyrazole in the target compound . Thioether-linked heterocycles (e.g., thiadiazolo-pyrimidine in ) introduce sulfur atoms, which may influence redox properties and metabolic stability .

The piperidine sulfonyl group () adds polarity, possibly enhancing solubility and pharmacokinetic profiles .

Target Selectivity :

  • Pyridyl-pyrazole (Target) vs. phenyl-pyrazole (): Pyridyl groups may improve binding to kinases or receptors requiring aromatic nitrogen interactions, whereas phenyl groups favor hydrophobic pockets .

Pharmacological and Physicochemical Data

Table 2: Comparative Pharmacological and Physicochemical Properties

Property Target Compound Temano-grel 2-ethoxy-N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)benzamide
Molecular Weight ~352.4 452.5 ~337.4
logP (Estimated) ~2.8 ~2.1 ~3.5
Hydrogen Bond Donors 1 (amide NH) 2 (amide NH, morpholine) 1 (amide NH)
Hydrogen Bond Acceptors 5 8 4
Reported Activity N/A Platelet inhibition N/A

Key Findings:

  • Temano-grel’s lower logP (~2.1) compared to the target compound (~2.8) suggests better solubility, attributed to the morpholinoethoxy group .
  • The higher hydrogen bond acceptors in temano-grel (8 vs. 5 in the target) may enhance target binding but reduce blood-brain barrier penetration.

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